cis-1,2-Dimethylcyclohexane
Overview
Description
cis-1,2-Dimethylcyclohexane: is an organic compound with the molecular formula C8H16 . It is a stereoisomer of 1,2-dimethylcyclohexane, where both methyl groups are on the same side of the cyclohexane ring. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis .
Mechanism of Action
Target of Action
Cis-1,2-Dimethylcyclohexane is an organic compound that primarily interacts with other organic substrates in chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction conditions and the presence of catalysts .
Mode of Action
The compound’s mode of action is largely determined by its structure and the nature of its interactions with other molecules. In this compound, both chair conformations have one methyl group equatorial and one methyl group axial . This configuration can influence its reactivity and the types of reactions it can undergo.
Biochemical Pathways
this compound can participate in oxidation reactions in the presence of certain catalysts, such as iron (II)-bispidine complexes .
Result of Action
The primary result of this compound’s action in a biochemical context is the oxidation of organic substrates . This can lead to various downstream effects, depending on the nature of the substrates and the specific conditions of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the equilibrium between different conformations of the molecule . Additionally, the presence of certain catalysts can enable or enhance its participation in specific reactions .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, cis-1,2-Dimethylcyclohexane has been known to interact with iron (II)-bispidine complexes . The nature of these interactions involves the oxidation of this compound by O2 in the presence of these complexes .
Cellular Effects
Its oxidation in the presence of iron (II)-bispidine complexes suggests that it may influence cellular redox processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its oxidation by O2 in the presence of iron (II)-bispidine complexes . This reaction is not based on O2 activation by the nonheme iron catalysts as in Nature but due to a Kinetics of desorption of organic compounds from dissolved organic matter .
Temporal Effects in Laboratory Settings
It is known to form plastic crystals which can be supercooled to show a glass transition at a temperature Tg .
Metabolic Pathways
Its oxidation by O2 in the presence of iron (II)-bispidine complexes suggests that it may be involved in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 1,2-Dimethylbenzene: One common method to prepare cis-1,2-dimethylcyclohexane involves the hydrogenation of 1,2-dimethylbenzene (o-xylene) using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Cyclization of 1,6-Octadiene: Another method involves the cyclization of 1,6-octadiene in the presence of a suitable catalyst to form the cyclohexane ring with the desired cis-1,2-dimethyl substitution.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,2-Dimethylcyclohexane can undergo oxidation reactions, often in the presence of oxygen and a catalyst such as iron(II)-bispidine complexes. This reaction can lead to the formation of various oxidized products.
Substitution: The compound can also participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Oxygen (O2) and iron(II)-bispidine complexes.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
cis-1,2-Dimethylcyclohexane has several scientific research applications:
Stereochemistry Studies: It is often used as a model compound in stereochemistry to study the effects of substituents on the stability and conformational preferences of cyclohexane rings.
Material Science: The compound has been known to form plastic crystals, which can be supercooled to show a glass transition, making it useful in material science research.
Catalysis Research: It is used in studies involving catalytic oxidation reactions to understand the mechanisms and efficiency of various catalysts.
Comparison with Similar Compounds
trans-1,2-Dimethylcyclohexane: In this isomer, the two methyl groups are on opposite sides of the cyclohexane ring.
cis-1,3-Dimethylcyclohexane: Both methyl groups are on the same side but at different positions on the ring, leading to different steric interactions.
trans-1,3-Dimethylcyclohexane: The methyl groups are on opposite sides and at different positions, resulting in unique conformational preferences.
Uniqueness of cis-1,2-Dimethylcyclohexane: The uniqueness of this compound lies in its equal energy chair conformations, where each conformation has one axial and one equatorial methyl group. This results in specific steric interactions that are distinct from its trans isomer and other disubstituted cyclohexanes .
Properties
IUPAC Name |
(1S,2R)-1,2-dimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJLSYJROEPSQ-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858743 | |
Record name | (Z)-1,2-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-01-4 | |
Record name | cis-1,2-Dimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2207-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethylcyclohexane, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1,2-Dimethylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclohexane, 1,2-dimethyl-, (1R,2S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-1,2-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,2-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-DIMETHYLCYCLOHEXANE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1O9N97RTZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-1,2-Dimethylcyclohexane?
A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts don't detail specific spectroscopic data, researchers often employ techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to characterize this compound. [, , ] These techniques help in confirming its structure and studying its behavior in various chemical environments.
Q3: How does the cis-isomer compare to the trans-isomer in terms of density?
A3: Research indicates that this compound exhibits higher density compared to its trans-isomer. This difference in density is attributed to the influence of cis and trans conformation on the packing efficiency of the molecules. []
Q4: Has this compound been studied in the context of catalytic oxidation?
A4: Yes, this compound serves as a model substrate to investigate stereoselective oxidation reactions, particularly in the presence of catalysts like iron and cobalt complexes. [, , , , ] Researchers use this compound to assess the catalyst's ability to selectively oxidize C-H bonds while retaining the original stereochemistry.
Q5: What is the significance of stereoretention in catalytic oxidation studies involving this compound?
A5: A high degree of stereoretention during the oxidation of this compound, meaning the product mostly retains the cis configuration, suggests that the reaction proceeds through a mechanism where the catalyst directly interacts with the C-H bond, often implicating a metal-based oxidant rather than a less selective pathway involving free radicals. [, , , , ]
Q6: How does the structure of this compound impact its reactivity in catalytic oxidations?
A7: The cis configuration of the methyl groups on the cyclohexane ring influences the accessibility of the tertiary C-H bonds to catalytic oxidation. [, , , , ] Researchers can gain insights into the catalyst's steric preferences and mechanism by studying how effectively it hydroxylates this specific isomer compared to other hydrocarbons.
Q7: Are there specific challenges associated with the formulation of this compound?
A8: While the provided abstracts do not discuss formulation challenges specific to this compound, its low solubility in water might necessitate the use of specific solvents or formulation techniques. [] Researchers often optimize solvent systems to enhance solubility and facilitate reactions or analytical procedures.
Q8: What is the significance of studying the solubility of this compound in water?
A9: Understanding the solubility of hydrocarbons like this compound in water is crucial for environmental science and industrial applications. [] Researchers study these properties to model the behavior of such compounds in water bodies and design separation processes in chemical industries.
Q9: Has the formation of clathrate hydrates with this compound been studied?
A10: Yes, research has explored the ability of this compound to form structure H clathrate hydrates, particularly in the presence of methane as a help gas. [, ] This has implications for understanding the stability and formation conditions of different hydrate structures for potential applications in gas separation and storage.
Q10: What analytical techniques are used to study the interactions of this compound?
A11: Researchers utilize various analytical methods to study this compound, including gas chromatography, mass spectrometry, and electrochemical techniques. [, , , ] These methods help to identify and quantify reaction products, determine kinetic parameters, and understand reaction mechanisms.
Q11: Does the research on this compound extend beyond traditional chemical disciplines?
A13: While much of the research focuses on its chemical properties and reactivity, the study of this compound's interactions in biological systems like clathrate hydrate formation highlights its relevance to fields like materials science and energy research. [, ]
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